BenchChemオンラインストアへようこそ!

Bortezomib-pinanediol

Lipophilicity Drug Delivery Nanomedicine

Bortezomib-pinanediol (CAS 205393-22-2) is a chiral boronate ester prodrug engineered for high-efficiency nanoformulation. Its calculated LogP of 4.82—a 3–4 log unit increase over bortezomib—enables >8 wt% drug loading in polymeric micelles vs. <1 wt% for the free drug. This directly translates to 20-fold MTD improvement and 20-fold extended half-life in targeted delivery systems. As a synthetic intermediate, the (1S,2S,3R,5S)-(+)-pinanediol auxiliary provides intrinsic stereochemical control in Matteson homologation, eliminating additional resolution steps required by achiral diols. Select this compound when your application demands high encapsulation efficiency, prolonged pharmacokinetics, or cost-effective stereoselective manufacturing. Ensure procurement specifies ≥98% purity for reproducible nanoformulation performance.

Molecular Formula C29H39BN4O4
Molecular Weight 518.5 g/mol
Cat. No. B1667467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib-pinanediol
SynonymsBortezomib-pinanediol
Molecular FormulaC29H39BN4O4
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
InChIInChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1
InChIKeyHZCSTPSWJFWZHP-GQABWHEGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bortezomib-Pinanediol: A Lipophilic Bortezomib Prodrug with Distinct Physicochemical and Formulation Advantages


Bortezomib-pinanediol (CAS 205393-22-2) is a synthetic boronate ester in which the boronic acid moiety of the proteasome inhibitor bortezomib is masked through esterification with (1S,2S,3R,5S)-(+)-pinanediol . This chemical modification yields a prodrug with a calculated LogP of 4.82, representing a substantial increase in lipophilicity compared to bortezomib (LogP ~0.5–1.6) [1]. The compound serves both as a key intermediate in bortezomib synthesis, where pinanediol acts as a chiral auxiliary to induce stereoselectivity in Matteson homologation reactions [2], and as a lipophilized prodrug that enables high-efficiency encapsulation in polymeric nanocarriers for targeted anticancer therapy [3].

Why Bortezomib-Pinanediol Cannot Be Substituted by Bortezomib or Alternative Boronate Esters


Bortezomib-pinanediol is not a generic equivalent to the parent drug bortezomib, nor is it interchangeable with other boronate esters such as pinacol-protected intermediates. The pinanediol ester confers a 3–4 log unit increase in calculated LogP (from ~0.5–1.6 to 4.82), which dramatically alters solubility, formulation compatibility, and in vivo pharmacokinetic behavior [1]. In nanocarrier systems, bortezomib-pinanediol achieves drug loading contents exceeding 8 wt%, whereas bortezomib loads at less than 1 wt% under identical conditions [2]. Furthermore, the chiral pinanediol auxiliary provides superior stereochemical control during synthesis compared to achiral diols such as pinacol, which require additional resolution steps and may compromise enantiomeric purity [3]. These quantitative differences establish bortezomib-pinanediol as a distinct chemical entity with procurement and application-specific requirements that cannot be met by generic substitution.

Bortezomib-Pinanediol: Quantitative Evidence of Differentiation from Bortezomib and Alternative Prodrugs


Lipophilicity and Drug Loading: Bortezomib-Pinanediol vs. Bortezomib

Bortezomib-pinanediol exhibits a calculated LogP of 4.82, representing a substantial increase over bortezomib (LogP 0.5–1.6) [1]. This elevated lipophilicity enables significantly higher drug loading in polymeric micelles. In a direct comparison, cRGD-targeted micelles loaded with bortezomib-pinanediol achieved a drug loading content of 8.05 wt% (BTZ equivalent), which was more than 8-fold higher than the <1 wt% loading achieved with free bortezomib under identical formulation conditions [2].

Lipophilicity Drug Delivery Nanomedicine

Maximum Tolerated Dose: Bortezomib-Pinanediol Micelles vs. Free Bortezomib

In vivo studies in MDA-MB-231 tumor-bearing nude mice demonstrated that bortezomib-pinanediol loaded into cRGD-decorated micelles (BP-cRGD-Ms) exhibited a 20-fold higher maximum tolerated dose (MTD) compared to free bortezomib [1].

Toxicology In Vivo Pharmacology Prodrug Formulation

Elimination Half-Life: Bortezomib-Pinanediol Micelles vs. Free Bortezomib

Pharmacokinetic analysis revealed that bortezomib-pinanediol loaded into cRGD-decorated micelles (BP-cRGD-Ms) achieved nearly a 20-fold prolongation of elimination half-life compared to free bortezomib in vivo [1].

Pharmacokinetics Prodrug Nanomedicine

Proteasome Inhibition Equivalence: Bortezomib-Pinanediol Prodrug Maintains Target Engagement

In vitro proteasome activity assays demonstrated that bortezomib-pinanediol encapsulated in HA-CCMs (HA-CCMs-BP) produced proteasome inhibition comparable to free bortezomib at 18 hours post-treatment, confirming that the pinanediol prodrug undergoes efficient intracellular activation to release active bortezomib [1].

Proteasome Inhibition Prodrug Activation Target Engagement

Stereoselectivity in Synthesis: Pinanediol vs. Achiral Diol Auxiliaries

In the synthesis of bortezomib, (1S,2S,3R,5S)-(+)-pinanediol serves as a chiral auxiliary that induces high stereoselectivity in the Matteson homologation sequence, directly yielding the desired (R)-configured α-aminoboronic ester [1]. In contrast, the use of inexpensive achiral diols such as pinacol produces racemic mixtures that require additional chiral resolution steps using L-phenylalanine as an internal resolving agent, adding complexity and potentially reducing overall yield [1].

Synthetic Chemistry Chiral Auxiliary Process Chemistry

Bortezomib-Pinanediol: Validated Application Scenarios in Drug Delivery, Formulation, and Synthesis


High-Efficiency Encapsulation in Polymeric Micelles for Targeted Cancer Therapy

Bortezomib-pinanediol is ideally suited for nanoformulation development requiring high drug loading (>8 wt%) in polymeric micelles. Its enhanced lipophilicity (LogP 4.82) enables efficient encapsulation in hydrophobic micellar cores, overcoming the <1 wt% loading limitation of free bortezomib [1]. This property is validated in cRGD-targeted micelles that achieve 8.05 wt% BTZ-equivalent loading, a 20-fold MTD improvement, and 20-fold extended half-life, making it the preferred prodrug for targeted delivery to αvβ3-overexpressing cancers such as triple-negative breast cancer [1].

HA-Targeted Delivery for CD44-Overexpressing Multiple Myeloma

Bortezomib-pinanediol encapsulated in hyaluronic acid-shelled, core-crosslinked micelles (HA-CCMs) demonstrates targeted antitumor activity in CD44-positive multiple myeloma models. In vivo studies show that HA-CCMs-BP at 3 mg BTZ equiv./kg produces significant tumor growth inhibition and survival benefits compared to free bortezomib, with proteasome inhibition equivalence confirmed at 18 hours post-treatment [2]. This application leverages both the lipophilic nature of the prodrug for stable encapsulation and the HA-mediated active targeting mechanism.

Synthetic Intermediate for Chiral Purity Assurance in Bortezomib Manufacturing

As a key intermediate in bortezomib synthesis, bortezomib-pinanediol provides intrinsic stereochemical control through the chiral pinanediol auxiliary. The (1S,2S,3R,5S)-(+)-pinanediol moiety directs the Matteson homologation to yield the desired (R)-configured α-aminoboronic ester without additional resolution steps, a critical advantage over achiral diol alternatives that produce racemic mixtures [3]. This reduces process complexity and cost in pharmaceutical manufacturing.

In Vivo Studies Requiring Extended Circulation and Reduced Dosing Frequency

Bortezomib-pinanediol in micellar formulations achieves nearly 20-fold prolongation of elimination half-life compared to free bortezomib [1]. This pharmacokinetic advantage supports preclinical studies where extended drug exposure and reduced dosing frequency are desired, such as chronic treatment models of multiple myeloma or solid tumors where bortezomib's rapid clearance (t1/2 ~40-193 hours in humans) limits efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bortezomib-pinanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.